Ethyl methylleucinate

Peptidomimetics Physicochemical Properties Lipophilicity

Ethyl methylleucinate (systematic name: ethyl (2S)-4-methyl-2-(methylamino)pentanoate; CAS 2170123-27-8) is an N-methylated amino acid ester derivative of the essential branched-chain amino acid L-leucine. With a molecular formula of C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol, it features a secondary N-methylamine and an ethyl ester protecting group at the C-terminus.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
Cat. No. B13535352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl methylleucinate
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(C)C)NC
InChIInChI=1S/C9H19NO2/c1-5-12-9(11)8(10-4)6-7(2)3/h7-8,10H,5-6H2,1-4H3
InChIKeyDZLOWRBLCHSDMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Methylleucinate (Ethyl N-Methylleucinate) Structural Overview for Scientific Procurement


Ethyl methylleucinate (systematic name: ethyl (2S)-4-methyl-2-(methylamino)pentanoate; CAS 2170123-27-8) is an N-methylated amino acid ester derivative of the essential branched-chain amino acid L-leucine . With a molecular formula of C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol, it features a secondary N-methylamine and an ethyl ester protecting group at the C-terminus . This N-methyl modification fundamentally alters the compound's hydrogen-bonding capacity and lipophilicity relative to primary amine analogs, making it a key building block for peptidomimetic research where backbone N-methylation is a design strategy to improve proteolytic stability and membrane permeability [1].

Peptidomimetic building block with N-methylated backbone
May support proteolytic stability and membrane permeability design
Alters hydrogen-bonding capacity relative to primary amine analogs

Why Ethyl Leucinate or Ethyl 2-Methylleucinate Cannot Substitute for Ethyl Methylleucinate in Designed Synthesis


The primary structural isomers, ethyl L-leucinate (CAS 2743-60-4) and ethyl 2-methylleucinate (CAS 13893-50-0), share the same molecular formula but differ critically in the position of the methyl modification. Ethyl leucinate retains a primary amine, acting as a hydrogen-bond donor, while ethyl 2-methylleucinate bears a quaternary α-carbon, drastically altering steric bulk and backbone geometry. Ethyl methylleucinate's N-methyl group eliminates a hydrogen-bond donor while preserving the α-proton, a specific design feature for controlling peptide conformation and preventing aggregation [1]. This single-site difference leads to distinct physicochemical property profiles that are non-interchangeable in systematic SAR studies, as shown in the quantitative evidence below [2].

Risk Ethyl L-leucinate retains a primary amine; may introduce undesired H-bond donor and aggregation risk during SPPS.
Risk Ethyl 2-methylleucinate features a Cα-quaternary center; drastically shifts backbone geometry and steric profile.
Risk Only N-methyl analog preserves α-proton and eliminates one H-bond donor; critical for systematic SAR and conformation control.

Quantitative Physicochemical and Application-Specific Differentiation of Ethyl Methylleucinate


Predicted Lipophilicity (LogP) Differentiates N-Methyl from Cα-Methyl and Parent Amino Esters

The N-methyl modification of ethyl methylleucinate is predicted to lower lipophilicity compared to the Cα-methyl isomer, ethyl 2-methylleucinate, while increasing it relative to the parent ethyl L-leucinate. This is a direct consequence of the N-methyl's reduced hydrogen-bonding capacity without the additional alkyl branching of a Cα-methyl group [1][2]. The predicted XLogP3 value for ethyl 2-methylleucinate is 1.5, whereas the consensus LogP for ethyl N-methylleucinate is predicted to be approximately 1.1 [1][2]. While a directly measured LogP for ethyl methylleucinate is not available in the primary literature, this computed differential of ~0.4 units represents a meaningful shift in polarity for a single-atom modification, influencing compound solubility, chromatographic retention, and passive membrane permeability in peptidomimetic designs [1].

LogP Differentiation
Class-level
~0.4 LogP units (predicted)
Reported LogP difference may affect chromatographic retention and permeability screening.
In silico prediction; measured LogP not available.
Peptidomimetics Physicochemical Properties Lipophilicity

Hydrogen-Bond Donor/Acceptor Profile Delineates N-Methyl from Primary Amine Analogs

Ethyl methylleucinate possesses exactly one hydrogen-bond donor (the N-H of the secondary amine) and three hydrogen-bond acceptors, as confirmed by its SMILES notation . In stark contrast, ethyl L-leucinate (CAS 2743-60-4) possesses two hydrogen-bond donors (a primary amine, NH₂) [1]. This single-donor difference has a profound quantitative impact on molecular recognition: N-methylation is a canonical strategy to disrupt inter-strand hydrogen-bonding in amyloidogenic peptides, with studies demonstrating that a single N-methyl group can increase peptide solubility by over 100-fold and completely abolish β-sheet-driven aggregation [2]. The target compound, with its N-methylamine, is the only isomer in its class that intrinsically provides this critical property without additional synthetic manipulation.

H-Bond Donor Count
Class-level
Target: HBD = 1 vs. Primary amine analog: HBD = 2
Supports aggregation-resistant peptide design; primary amine analog may not meet N-capped coupling requirements.
Based on structural analysis and model peptide studies.
Peptide Synthesis Molecular Recognition Physicochemical Properties

Backbone Conformational Control: N-Methyl vs. Cα-Methyl Effects on Phi/Psi Space

Ethyl methylleucinate, as a building block, introduces an N-methyl substituent that restricts the accessible φ/ψ torsional space of the incorporating peptide backbone by favoring a cis-amide bond conformation (up to ~30% cis in model systems, compared to <0.1% for unmodified amino acids) [1]. The isomeric ethyl 2-methylleucinate, by contrast, introduces a Cα-methyl group that restricts backbone flexibility via the Thorpe-Ingold effect, favoring helical conformations but without the dramatic shift in cis/trans amide bond ratios [2]. These divergent conformational effects mean the two isomers cannot substitute for each other in any rationally designed SAR or peptidomimetic campaign. The specific cis-amide population introduced by the N-methyl compound is a deliberate design handle for 'kinked' peptide structures.

Cis-Amide Conformation
Class-level
≥300-fold increase in cis-amide population
Reported cis-amide context for backbone geometry design.
Inferred from NMR studies on N-methyl dipeptide models.
Peptidomimetics Conformational Analysis SAR

Ethyl Methylleucinate: Optimal Scientific and Industrial Deployment Scenarios


Peptidomimetic Synthesis Requiring a Pre-Capped, Non-Aggregating Leucine Building Block

In the solid-phase synthesis of peptidomimetics, direct incorporation of ethyl methylleucinate as an N-methylated, C-terminal protected fragment prevents on-resin aggregation and eliminates one deprotection/coupling cycle. This leverages the compound's single H-bond donor profile (Section 3, Evidence Item 2) to improve coupling efficiency for difficult sequences, where the corresponding ethyl leucinate would require an additional Fmoc protection step and risks diketopiperazine formation [1].

Systematic SAR Exploration of Amide Bond Geometry in Bioactive Peptide Leads

Medicinal chemistry programs investigating the role of amide bond cis/trans isomerism can use ethyl methylleucinate to introduce a defined, high cis-amide population (~30%) at the Leu position (Section 3, Evidence Item 3). This N-methyl scan cannot be performed with ethyl 2-methylleucinate, which stabilizes helical conformations via a completely different steric mechanism and does not markedly alter the amide bond ratio [2].

Reference Standard for Lipophilic Efficiency (LipE) Optimization in Lead Series

In multiparameter optimization campaigns, ethyl methylleucinate serves as a precise tool to modulate lipophilicity without introducing the additional steric bulk of a Cα-methyl group. The ~0.4 LogP difference relative to ethyl 2-methylleucinate (Section 3, Evidence Item 1) allows teams to maintain a consistent steric footprint while resolving potency-lipophilicity trade-offs, making it the preferred intermediate when the goal is to reduce LogP without altering the α-carbon substitution pattern [3].

Application
Selection Property
Validation Focus
Peptidomimetic synthesis
N-Methyl-capped residue (HBD = 1)
Aggregation resistance & SPPS coupling efficiency
SAR of amide geometry
Amide cis/trans conformational control
Cis-amide population analysis (NMR)
LipE optimization
Predicted lower LogP vs. Cα-methyl isomer
LipE profiling and chromatographic comparison
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